molecular formula C13H11ClMg B153896 4-Phenylbenzylmagnesium chloride CAS No. 130387-76-7

4-Phenylbenzylmagnesium chloride

Cat. No. B153896
M. Wt: 226.98 g/mol
InChI Key: ZDEYKWBNXWCAQK-UHFFFAOYSA-M
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Description

4-Phenylbenzylmagnesium chloride is a Grignard reagent, which is a type of organomagnesium compound that is widely used in organic synthesis. Although the provided papers do not directly discuss 4-Phenylbenzylmagnesium chloride, they do provide insights into related compounds and their reactivity. For instance, p- and m-Vinylbenzylmagnesium chlorides are discussed as initiators in polymerizations and as monomers for the preparation of macromers and polymers . Phenylmagnesium chloride is mentioned in the context of synthesizing polyfunctional benzimidazoles and indoles from nitroarenes . These studies suggest that phenylmagnesium chloride derivatives, like 4-Phenylbenzylmagnesium chloride, could be useful in similar synthetic applications.

Synthesis Analysis

The synthesis of related compounds such as p- and m-Vinylbenzylmagnesium chlorides involves the reaction of chloromethylstyrenes with magnesium in diethyl ether . This method could potentially be adapted for the synthesis of 4-Phenylbenzylmagnesium chloride by reacting 4-chloromethylbiphenyl with magnesium. The synthesis process is sensitive to the solvent and temperature, which can influence the tacticity and polydispersity of the resulting polymers .

Molecular Structure Analysis

While the molecular structure of 4-Phenylbenzylmagnesium chloride is not directly discussed, the structure of similar compounds such as p- and m-Vinylbenzylmagnesium chlorides can be inferred to have a vinylbenzyl group attached to a magnesium chloride moiety . The molecular structure of these compounds plays a crucial role in their reactivity and the properties of the polymers they form.

Chemical Reactions Analysis

The chemical reactivity of phenylmagnesium chloride derivatives is highlighted by their use in the synthesis of functionalized heterocycles . The reactivity of 4-Phenylbenzylmagnesium chloride would likely be similar, with the potential to participate in reactions involving the insertion of nitrenes into sp(2) C-H bonds to yield heterocycles. Additionally, vinylbenzylmagnesium chlorides can initiate polymerizations and form macromers that can be further polymerized or copolymerized .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Phenylbenzylmagnesium chloride can be extrapolated from the properties of related compounds. For example, the solubility in organic solvents, reactivity with electrophiles, and the ability to initiate polymerization reactions are important characteristics of vinylbenzylmagnesium chlorides . These properties are influenced by the solvent, temperature, and the specific structure of the Grignard reagent.

Scientific Research Applications

Polymer Synthesis

4-Phenylbenzylmagnesium chloride is used in the synthesis of novel polymers. For instance, it contributes to the selective living anionic polymerization of bifunctional monomers, leading to polymers with controlled molecular weight and narrow molecular weight distribution, as demonstrated in the synthesis of poly(St) with functional butenyl side chains (Zhang & Ruckenstein, 1999).

Organic Synthesis

In organic synthesis, this compound facilitates the formation of various complex molecules. For example, it has been used in the Grignard reaction for the reduction of ketoximes to aziridines, showing its versatility in chemical transformations (Imai, Kawazoe, & Taguchi, 1976).

Material Science

In material science, 4-Phenylbenzylmagnesium chloride aids in the creation of mesomorphic materials. Its utility in synthesizing alkenyltolans, which form mesophases, highlights its role in developing materials with specific optical properties (Adomėnas, Adomėnienė, Gleiznys, & Miyazawa, 1998).

Catalysis and Polymerization

This compound is also significant in catalysis and polymerization processes. It is used as an initiator in polymerizations, showing its applicability in creating macromers and polymers with specific characteristics (Hatada, Nakanishi, Ute, & Kitayama, 1986).

Luminescent Properties

In the study of luminescent properties, 4-Phenylbenzylmagnesium chloride is employed in the synthesis of metal complexes that exhibit unique luminescent characteristics. This has implications for developing new luminescent materials (Romain et al., 2014).

High-Spin Multiplicity Organic Molecules

It has a role in the synthesis of high-spin multiplicity organic molecules, contributing to advancements in the understanding and development of organic ferromagnets (Teki et al., 1983).

properties

IUPAC Name

magnesium;1-methanidyl-4-phenylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11.ClH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEYKWBNXWCAQK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylbenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Noren - 1971 - search.proquest.com
… 1,5-(4-Biphenylyl)-2-propanone (13) To a solution of 4-phenylbenzylmagnesium chloride obtained from 6.2 g (0.0506 mol) of 4-phenylbenzy1 chloride and 0.75 g (0.0306 g-atom) of …
Number of citations: 2 search.proquest.com

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